![molecular formula C10H13N3O6S B2917949 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid CAS No. 732291-52-0](/img/structure/B2917949.png)
2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid
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Overview
Description
“2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid” is a chemical compound with the molecular weight of 303.3 . The IUPAC name of this compound is { [4- (dimethylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O6S/c1-12(2)8-4-3-7(5-9(8)13(16)17)20(18,19)11-6-10(14)15/h3-5,11H,6H2,1-2H3,(H,14,15) . This indicates the presence of a dimethylamino group, a nitrophenyl group, a sulfonyl group, and an acetic acid group in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid,” but unfortunately, the available data does not provide specific applications for this compound in scientific research. The search results mainly offer general information about the compound and its availability for purchase for pharmaceutical testing and as a reference standard .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is "Warning" .
properties
IUPAC Name |
2-[[4-(dimethylamino)-3-nitrophenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6S/c1-12(2)8-4-3-7(5-9(8)13(16)17)20(18,19)11-6-10(14)15/h3-5,11H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTPCJXRHJRFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid |
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